molecular formula C14H15ClNO2P B14177738 Ethyl [(6-chloropyridin-3-yl)methyl]phenylphosphinate CAS No. 918138-50-8

Ethyl [(6-chloropyridin-3-yl)methyl]phenylphosphinate

Cat. No.: B14177738
CAS No.: 918138-50-8
M. Wt: 295.70 g/mol
InChI Key: RYPISZONMMYVRK-UHFFFAOYSA-N
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Description

Ethyl [(6-chloropyridin-3-yl)methyl]phenylphosphinate is a chemical compound that features a chloropyridine moiety linked to a phenylphosphinate group via an ethyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl [(6-chloropyridin-3-yl)methyl]phenylphosphinate typically involves the reaction of 6-chloropyridine-3-carbaldehyde with phenylphosphinic acid in the presence of an ethylating agent. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and a catalyst like triethylamine to facilitate the reaction. The mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl [(6-chloropyridin-3-yl)methyl]phenylphosphinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl [(6-chloropyridin-3-yl)methyl]phenylphosphinate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl [(6-chloropyridin-3-yl)methyl]phenylphosphinate involves its interaction with specific molecular targets. The chloropyridine moiety can bind to nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The phenylphosphinate group may also participate in coordination with metal ions, influencing various biochemical pathways. These interactions can lead to alterations in cellular processes, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl [(6-chloropyridin-3-yl)methyl]phenylphosphinate is unique due to its combination of a chloropyridine moiety with a phenylphosphinate group. This structural arrangement imparts distinct chemical properties, such as enhanced reactivity towards nucleophiles and the ability to form stable complexes with metal ions. These features make it a valuable compound for various applications in research and industry .

Properties

CAS No.

918138-50-8

Molecular Formula

C14H15ClNO2P

Molecular Weight

295.70 g/mol

IUPAC Name

2-chloro-5-[[ethoxy(phenyl)phosphoryl]methyl]pyridine

InChI

InChI=1S/C14H15ClNO2P/c1-2-18-19(17,13-6-4-3-5-7-13)11-12-8-9-14(15)16-10-12/h3-10H,2,11H2,1H3

InChI Key

RYPISZONMMYVRK-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CC1=CN=C(C=C1)Cl)C2=CC=CC=C2

Origin of Product

United States

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